4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol

Catalog No.
S13671815
CAS No.
M.F
C10H15N3S
M. Wt
209.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-tria...

Product Name

4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol

IUPAC Name

4-cyclopropyl-3-(1-cyclopropylethyl)-1H-1,2,4-triazole-5-thione

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

InChI

InChI=1S/C10H15N3S/c1-6(7-2-3-7)9-11-12-10(14)13(9)8-4-5-8/h6-8H,2-5H2,1H3,(H,12,14)

InChI Key

OQHVJKXUZXRZFN-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)C2=NNC(=S)N2C3CC3

4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound characterized by its unique triazole and thiol functional groups. Its molecular formula is C10H15N3S\text{C}_{10}\text{H}_{15}\text{N}_{3}\text{S} with a molecular weight of approximately 209.31 g/mol. The compound features a cyclopropyl group attached to both the triazole and an ethyl group, which enhances its structural complexity and potential reactivity. The compound's IUPAC name reflects its intricate structure, highlighting the presence of both cyclopropyl groups and the triazole ring.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction: The triazole ring can be reduced to yield dihydrotriazoles under specific conditions.
  • Substitution: Hydrogen atoms on the triazole ring can be substituted with different functional groups via nucleophilic or electrophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. The choice of solvent and temperature can significantly influence the reaction outcomes.

Research indicates that 4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol exhibits potential biological activities, particularly in medicinal chemistry. It has been investigated for its ability to inhibit specific enzymes or receptors involved in disease processes. The compound's mechanism of action often involves binding to key proteins in cellular signaling pathways, which may lead to therapeutic effects against various diseases .

The synthesis of 4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol typically involves cyclization reactions. A common synthetic route includes:

  • Starting Materials: Cyclopropyl hydrazine and a suitable thiocarbonyl compound.
  • Cyclization Reaction: Conducted under basic conditions (e.g., sodium hydroxide or potassium carbonate) in solvents like ethanol or dimethyl sulfoxide.
  • Optimization: Industrial methods may involve continuous flow reactors to enhance yield and purity while minimizing environmental impact.

The compound has several applications across various fields:

  • Medicinal Chemistry: Studied for potential therapeutic roles as enzyme inhibitors.
  • Agriculture: Some derivatives may possess pesticidal or herbicidal properties.
  • Materials Science: Its structural features can be utilized in designing new materials with desirable properties, such as conductivity or stability .

Interaction studies of 4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol focus on its binding affinity with biological targets. These studies often employ techniques like molecular docking and enzyme assays to elucidate how the compound interacts with specific proteins or enzymes. Understanding these interactions is crucial for developing derivatives with enhanced efficacy and specificity in therapeutic applications .

Several compounds share structural similarities with 4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiolC6H9N3S\text{C}_{6}\text{H}_{9}\text{N}_{3}\text{S}Methyl group instead of cyclopropylethyl
5-Cyclopropyl-4H-1,2,4-triazole-3-thiolC5H7N3S\text{C}_{5}\text{H}_{7}\text{N}_{3}\text{S}Lacks the cyclopropylethyl substituent
4-Cyclopropyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiolC10H11N3S2\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{S}_{2}Contains a thienyl substituent
4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiolC8H11N3S\text{C}_{8}\text{H}_{11}\text{N}_{3}\text{S}Allyl group instead of cyclopropylethyl

The uniqueness of 4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol lies in its dual cyclopropyl substituents and specific thiol functionality that may confer distinct biological activities compared to its analogs .

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

209.09866866 g/mol

Monoisotopic Mass

209.09866866 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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